2-Amino-6-hydroxyhexanoic acid

Biocatalysis Chiral resolution Amino acid dehydrogenase

Synthesis requiring norleucine or lysine derivatives often fails due to missing terminal hydroxyl functionality. 2-Amino-6-hydroxyhexanoic acid (6-hydroxynorleucine) provides the essential C6-OH handle for selective derivatization. - **Key differentiator:** Enables regioselective esterification for omapatrilat synthesis-impossible with norleucine or 6-aminohexanoic acid. - **Performance data:** Enzymatic reductive amination achieves 89-97% yield with >99% enantiomeric excess (L-isomer, CAS 6033-32-5). - **Supply assurance:** Scalable process; multiple package sizes available for R&D to pilot scale.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
CAS No. 5462-80-6
Cat. No. B3434865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-hydroxyhexanoic acid
CAS5462-80-6
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC(CCO)CC(C(=O)O)N
InChIInChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1
InChIKeyOLUWXTFAPJJWPL-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-hydroxyhexanoic Acid Technical Baseline


2-Amino-6-hydroxyhexanoic acid (CAS 5462-80-6), also designated as 6-hydroxynorleucine, is a non-proteinogenic α-amino acid characterized by a six-carbon aliphatic chain bearing a primary amino group at the C2 position and a terminal hydroxyl group at the C6 position [1]. The compound exists in both racemic (DL-) and enantiomerically pure (L- and D-) forms, with the L-isomer (CAS 6033-32-5) being the primary focus of pharmaceutical research due to its biological compatibility [2]. It belongs to the class of medium-chain hydroxy fatty acids and serves as a key chiral intermediate in the synthesis of vasopeptidase inhibitors, peptide mimetics, and modified siderophores [3]. Its molecular formula is C6H13NO3 (exact mass 147.0895 g/mol) with a calculated LogP of 0.2612 and topological polar surface area of 83.55 Ų, properties that influence its solubility and membrane permeability .

2-Amino-6-hydroxyhexanoic Acid Irreplaceability


Substitution of 2-amino-6-hydroxyhexanoic acid with structurally related compounds such as norleucine (lacking the C6 hydroxyl), lysine (containing an ε-amino group instead of hydroxyl), or 6-aminohexanoic acid (lacking the α-amino group) fundamentally alters both chemical reactivity and biological recognition [1]. The terminal hydroxyl moiety provides a unique hydrogen-bond donor/acceptor site that is critical for enzyme active site interactions—for instance, in the competitive inhibition of lysyl hydroxylase where 6-hydroxynorleucine mimics the lysine substrate but cannot undergo hydroxylation, thereby blocking collagen crosslinking pathways [2]. Additionally, the hydroxyl group serves as an essential synthetic handle for selective functionalization (e.g., tosylation, oxidation, or esterification) that enables downstream derivatization into pharmacologically active compounds, a synthetic route not accessible with norleucine or 6-aminohexanoic acid [3]. Furthermore, the stereochemical configuration at C2 is non-negotiable for chiral applications: the L-enantiomer is required for enzymatic recognition in vasopeptidase inhibitor synthesis, whereas the racemic DL-mixture exhibits different solubility and crystallization behavior that affects process economics [4].

2-Amino-6-hydroxyhexanoic Acid Differentiation Evidence


Enzymatic Synthesis Yield Advantage

The enzymatic reductive amination method for producing L-6-hydroxynorleucine achieves an isolated yield of 89% with >99% optical purity, representing a substantial improvement over conventional resolution approaches (e.g., d-amino acid oxidase treatment or l-amino acid acylase resolution) which are fundamentally limited to a maximum theoretical yield of 50% and require additional separation steps [1][2]. An optimized alternate process employing d-amino acid oxidase pre-treatment of racemic 6-hydroxynorleucine followed by reductive amination further elevates the yield to a range of 91–97% while maintaining >99% enantiomeric excess [1].

Biocatalysis Chiral resolution Amino acid dehydrogenase

Vasopeptidase Inhibitor Chiral Intermediate

L-6-Hydroxynorleucine (the L-enantiomer of 2-amino-6-hydroxyhexanoic acid) is an essential chiral building block for the synthesis of omapatrilat, a dual angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP) inhibitor that entered Phase III clinical trials for hypertension [1]. The compound is incorporated as intermediate (XVI) in the published synthetic route, where its terminal hydroxyl group enables regioselective condensation with S-acetyl-N-(benzyloxycarbonyl)-L-homocysteine methyl ester to form the dipeptide core of the fused heterocyclic pharmacophore [2]. Neither norleucine (lacking the C6 hydroxyl) nor lysine (containing an ε-amino group that would require orthogonal protection) can fulfill this specific role without extensive synthetic modification [3].

Pharmaceutical intermediate Vasopeptidase inhibitor Omapatrilat

Lysyl Hydroxylase Competitive Inhibition

L-6-Hydroxynorleucine functions as a competitive inhibitor of lysyl hydroxylase, the enzyme responsible for converting lysine residues in collagen to hydroxylysine—a critical post-translational modification required for collagen crosslinking and stability [1]. The compound acts as a substrate analog where the ε-amino group of L-lysine is replaced by a hydroxyl group, allowing it to occupy the enzyme active site without undergoing the hydroxylation reaction [2]. This inhibitory activity distinguishes it from L-lysine (the natural substrate), D-lysine (inactive), and norleucine (which lacks the terminal functional group for active site recognition) .

Enzyme inhibition Collagen biosynthesis Post-translational modification

Age-Independent Lens Protein Accumulation

In a quantitative analysis of human cataractous lens proteins, 6-hydroxynorleucine levels showed no statistically significant correlation with age (P = 0.14, after age adjustment to 50 years), whereas 2-aminoadipic acid—a structurally related oxidative stress marker—exhibited a highly significant age-dependent increase (P < 0.0001) [1]. At late age, 6-hydroxynorleucine accumulated to approximately 0.3 mmol/mol lysine, compared to 1 mmol/mol lysine for 2-aminoadipic acid [2]. This differential behavior indicates that 6-hydroxynorleucine formation in lens proteins is not simply a function of chronological aging but may reflect distinct metabolic or oxidative pathways, making it a more specific biomarker for certain pathological processes than the broadly age-correlated 2-aminoadipic acid [1].

Biomarker discovery Cataract research Post-translational modification

Indospicine Synthetic Utility

2-Amino-6-hydroxyhexanoic acid serves as the direct starting material for the total synthesis of indospicine (6-amidino-2-aminohexanoic acid), the hepatotoxic amino acid isolated from Indigofera spicata [1]. The synthetic route proceeds via sequential conversion of the C6 hydroxyl group: tosylation to install a leaving group, cyanation to introduce the nitrile, and Pinner reaction to form the amidine functionality [2]. Alternative precursors such as lysine would require selective protection of the α-amino group and reduction of the ε-amino group to hydroxyl—a more circuitous and lower-yielding sequence—whereas norleucine lacks any C6 functional handle for elaboration .

Natural product synthesis Hepatotoxin Indigofera spicata

2-Amino-6-hydroxyhexanoic Acid Application Scenarios


Vasopeptidase Inhibitor Intermediate

Procurement of L-6-hydroxynorleucine (CAS 6033-32-5) with >99% enantiomeric excess is essential for the synthesis of omapatrilat and related dual ACE/NEP inhibitors [1]. The compound's terminal hydroxyl group enables regioselective esterification with mercaptoacetyl-based dipeptide mimetics, a step that cannot be executed with norleucine or lysine [2]. The enzymatic reductive amination process achieving 89–97% yield and >99% optical purity provides a scalable, cost-effective supply chain for this critical intermediate [3].

Cataract Biomarker Development

The differential age-independent accumulation of 6-hydroxynorleucine in lens proteins (P = 0.14 vs. P < 0.0001 for 2-aminoadipic acid) makes it a specific marker for pathological oxidative modifications rather than chronological aging [1]. Researchers developing LC-MS/MS assays for cataract staging or lens protein quality assessment should include 6-hydroxynorleucine as a reference standard, as its stable levels across age groups reduce confounding variables in longitudinal studies [2].

Amidino-Amino Acid Natural Product Synthesis

2-Amino-6-hydroxyhexanoic acid is the preferred starting material for the synthesis of indospicine and related amidine-containing amino acids [1]. The C6 hydroxyl group provides a direct handle for functional group interconversion (tosylation, cyanation, Pinner reaction) that minimizes step count and maximizes atom economy relative to alternative routes starting from lysine [2]. This compound is particularly valuable for medicinal chemistry groups exploring hepatotoxin analogs or arginase inhibitors that require a 6-substituted norleucine scaffold [3].

Lysyl Hydroxylase Tool Compound

L-6-Hydroxynorleucine serves as a competitive inhibitor of lysyl hydroxylase, enabling mechanistic investigations of collagen post-translational modification in fibrosis, Ehlers-Danlos syndrome, and osteogenesis imperfecta models [1]. The compound's ability to occupy the enzyme active site without undergoing hydroxylation distinguishes it from the natural substrate L-lysine and provides a reversible, non-toxic alternative to irreversible inhibitors like 2,2'-dipyridyl for in vitro enzyme assays [2].

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